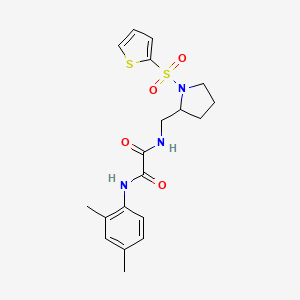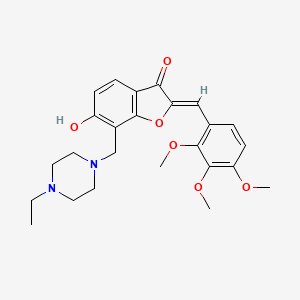
N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" is a type of oxalamide, which is a class of compounds characterized by the presence of an oxalamide group, typically involving a carbonyl group linked to an amide group. Oxalamides are known for their potential applications in various fields, including materials science and pharmaceuticals, due to their ability to form hydrogen-bonded supramolecular networks.
Synthesis Analysis
The synthesis of oxalamides can be achieved through various synthetic routes. One such approach is described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence . This method is operationally simple and high yielding, making it a useful formula for the synthesis of anthranilic acid derivatives and oxalamides.
Molecular Structure Analysis
The molecular structure of oxalamides is crucial in determining their intermolecular interactions and crystal chemistry. For instance, the molecule of N,N'-bis(4-pyridylmethyl)oxalamide has an inversion center in the middle of the oxalamide group, which allows for the formation of extended supramolecular networks through intermolecular hydrogen bonds . These interactions are essential for the stability and properties of the crystalline material.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding can reduce the deviation from planarity in the molecular conformation, which in turn can affect the intermolecular hydrogen bonding distances and lattice energies . These properties are reflected in the crystalline state of the compounds and can be quantified through lattice and stacking energies.
Aplicaciones Científicas De Investigación
Catalytic Reactions
N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide and related compounds have been studied for their potential use in various catalytic processes. One notable application is in the copper-catalyzed coupling reaction of (hetero)aryl halides with 1-alkynes, where similar ligands have shown effectiveness in facilitating these reactions under mild conditions. This process is valuable for the synthesis of internal alkynes, contributing to the diversity of available chemical structures for further applications in medicinal chemistry and materials science (Ying Chen et al., 2023).
Supramolecular Chemistry
In supramolecular chemistry, compounds structurally related to N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been used to study hydrogen-bonded supramolecular networks. These studies help in understanding the self-assembly processes of molecular systems, which are crucial for the development of novel materials and nanotechnology applications. For instance, N,N'-bis(4-pyridylmethyl)oxalamide and its derivatives have demonstrated the ability to form extended supramolecular networks through intermolecular N-H...N and C-H...O hydrogen bonds, showcasing their potential in materials science (Gene-Hsiang Lee, 2010).
Organic Synthesis
The chemical framework of N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is also of interest in the domain of organic synthesis. Compounds with similar structures have been explored for their utility in synthesizing novel pyridine and fused pyridine derivatives. These synthetic routes offer access to a wide array of chemical entities with potential biological activity, demonstrating the versatility of such compounds in contributing to the development of new drugs and therapeutic agents (E. M. Flefel et al., 2018).
Propiedades
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-13-7-8-16(14(2)11-13)21-19(24)18(23)20-12-15-5-3-9-22(15)28(25,26)17-6-4-10-27-17/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAROSIBFBXNUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2543286.png)
![2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol](/img/structure/B2543287.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2543288.png)

![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)

![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)
![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543305.png)

